1-Bromo-2,4-dinitrobenzene
Overview
Description
1-Bromo-2,4-dinitrobenzene is an aromatic compound with the molecular formula C6H3BrN2O4. It is characterized by the presence of a bromine atom and two nitro groups attached to a benzene ring. This compound is known for its yellow crystalline appearance and is used in various chemical applications due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dinitrobenzene can be synthesized through a multi-step process involving nitration and bromination reactions. The typical synthetic route includes:
Nitration: Benzene is first nitrated to form 1,3-dinitrobenzene.
Bromination: The 1,3-dinitrobenzene is then brominated to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
1-Bromo-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of different substituted products.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydroxide ions, amines; typically carried out in aqueous or alcoholic solutions.
Reduction: Tin and hydrochloric acid, hydrogen and palladium catalysts; conducted under controlled temperature and pressure.
Oxidation: Strong oxidizing agents under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: 1-Bromo-2,4-diaminobenzene.
Oxidation: Various oxidized products depending on the conditions used.
Scientific Research Applications
1-Bromo-2,4-dinitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds, including dyes and pharmaceuticals.
Biology: Employed in biochemical assays to study enzyme activities, such as glutathione S-transferase assays.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-dinitrobenzene involves its reactivity towards nucleophiles and reducing agents. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the nitro groups can be reduced to amino groups, altering the compound’s chemical properties and reactivity . These reactions are facilitated by the electron-withdrawing nature of the nitro groups, which activate the benzene ring towards nucleophilic attack .
Comparison with Similar Compounds
1-Bromo-2,4-dinitrobenzene can be compared with other similar compounds such as:
1-Chloro-2,4-dinitrobenzene: Similar structure but with a chlorine atom instead of bromine.
1-Iodo-2,4-dinitrobenzene: Contains an iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to the bromine derivative.
2,4-Dinitrobromobenzene: Another isomer with different positions of the nitro groups, leading to variations in chemical behavior and applications.
Uniqueness: this compound is unique due to its specific reactivity patterns and applications in various fields. The presence of both bromine and nitro groups makes it a versatile compound for synthetic and analytical purposes .
Properties
IUPAC Name |
1-bromo-2,4-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOPJYORIDJAFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060403 | |
Record name | Benzene, 1-bromo-2,4-dinitro- | |
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Molecular Weight |
247.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Aldrich MSDS] | |
Record name | 1-Bromo-2,4-dinitrobenzene | |
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CAS No. |
584-48-5 | |
Record name | 1-Bromo-2,4-dinitrobenzene | |
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Record name | 1-Bromo-2,4-dinitrobenzene | |
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Record name | 1-Bromo-2,4-dinitrobenzene | |
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Record name | Benzene, 1-bromo-2,4-dinitro- | |
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Record name | Benzene, 1-bromo-2,4-dinitro- | |
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Record name | 1-bromo-2,4-dinitrobenzene | |
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Record name | 1-BROMO-2,4-DINITROBENZENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Bromo-2,4-dinitrobenzene's structure in organic synthesis?
A1: this compound is a versatile reagent in organic synthesis due to the presence of the bromine atom, which can be readily substituted by various nucleophiles. [, , ] This makes it valuable for building complex molecules, particularly benzimidazole derivatives. [] The electron-withdrawing nitro groups further enhance the reactivity of the bromine atom towards nucleophilic attack.
Q2: How does this compound compare to other reagents in nucleophilic aromatic substitution reactions?
A2: Studies comparing microwave-assisted and traditional reflux methods for nucleophilic aromatic substitution reactions using this compound with various nucleophiles (thiocyanate, ethylamine, and diethylamine) demonstrate that microwave irradiation significantly accelerates the reaction, resulting in shorter reaction times and improved yields. [] This highlights the potential for greener and more efficient synthetic methodologies.
Q3: What role does this compound play in the synthesis of N-Heterocyclic Carbenes (NHCs)?
A3: Researchers have utilized this compound to synthesize NHCs with a 2,4-dinitrophenyl (DNP) substituent. [] These DNP-substituted NHCs exhibit unique electronic properties, decreasing the σ-donating ability and increasing the π-accepting ability of the carbenic carbon in their corresponding rhodium and gold complexes. [] This ability to fine-tune the electronic properties of NHCs is crucial for developing efficient catalysts.
Q4: Can you elaborate on the application of this compound in emulsion polymerization?
A4: Research indicates that this compound acts as a retarder in the emulsion polymerization of styrene. [] This retardation occurs through the reaction of growing polymer radicals with the this compound molecule, forming a less reactive radical species. [] This interaction effectively controls the rate of polymerization and influences the final polymer molecular weight.
Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A5: Characterizing this compound and its derivatives typically involves a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , ] These techniques provide information on the compound's functional groups, structure, and molecular weight, respectively. Single-crystal X-ray diffraction has been used to determine the crystal structure of this compound. [, ]
Q6: Are there environmental concerns associated with this compound?
A6: While the provided research papers do not extensively discuss the environmental impact of this compound, it is crucial to acknowledge its potential hazards. As with many halogenated aromatic compounds, proper handling, waste management, and exploration of greener alternatives are essential considerations for minimizing environmental risks. []
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